(S)-(+)-2-Chlorophenylglycine methyl ester tartrate is a chiral compound primarily used in pharmaceutical applications. It is recognized for its role as an intermediate in the synthesis of various biologically active molecules. The compound is classified under amino acids and derivatives, specifically as a glycine derivative with a chlorophenyl group.
The compound can be synthesized from racemic 2-chlorophenylglycine through various methods, including esterification and chiral separation techniques. Its synthesis has been documented in patents and chemical databases, indicating its significance in research and industrial applications.
The synthesis of (S)-(+)-2-chlorophenylglycine methyl ester tartrate typically involves the following steps:
The molecular structure of (S)-(+)-2-chlorophenylglycine methyl ester tartrate can be described as follows:
COC(=O)[C@@H](N)c1ccccc1Cl.O[C@H]([C@@H](O)C(=O)O)C(=O)O
InChI=1S/C13H16ClNO8/c1-14-9(12)8(11)6-4-2-3-5-7(6)10;1-2(3(4)5)6(7)8/h2-5,8H,11H2,1H3;1H
(S)-(+)-2-chlorophenylglycine methyl ester tartrate can participate in several chemical reactions:
These reactions are crucial for further modifications and applications in medicinal chemistry.
The mechanism of action of (S)-(+)-2-chlorophenylglycine methyl ester tartrate is primarily linked to its role as an intermediate in synthesizing pharmacologically active compounds. It may interact with biological targets through:
The physical and chemical properties of (S)-(+)-2-chlorophenylglycine methyl ester tartrate are essential for its application:
(S)-(+)-2-chlorophenylglycine methyl ester tartrate has several scientific applications:
(S)-(+)-2-Chlorophenylglycine methyl ester tartrate (CAS: 141109-15-1) is a crystalline chiral compound with the molecular formula C9H10ClNO2·C4H6O6 and a molecular weight of 349.72 g/mol. It exists as a diastereomeric salt formed between the methyl ester of (S)-2-chlorophenylglycine and L-(+)-tartaric acid. The tartrate salt serves a critical stereochemical function by stabilizing the chiral center through hydrogen bonding networks, thereby preventing racemization during storage and handling [4] [8].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 141109-15-1 |
Molecular Formula | C13H16ClNO8 |
Molecular Weight | 349.72 g/mol |
IUPAC Name | Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate (2R,3R)-2,3-dihydroxysuccinate |
Key Synonyms | Clopidogrel Intermediate; O-Chlorophenylglycine methyl ester tartrate |
The compound exhibits specific physicochemical characteristics essential for pharmaceutical processing. It presents as a white to off-white crystalline solid with a defined melting point range of 177–181°C. Its specific optical rotation is +88° (c = 1g/100ml in methanol), a key parameter for confirming enantiomeric purity [4]. The tartrate salt form significantly enhances crystallinity and stability compared to the free base or hydrochloride derivatives, facilitating purification and handling in industrial settings [8].
Table 2: Physicochemical Properties
Property | Value |
---|---|
Melting Point | 177–181°C |
Optical Rotation | +88° (c=1g/100ml in MeOH) |
Density | 1.3 g/cm³ |
Refractive Index | 1.55 |
Long-Term Storage | Cool, dry environment |
The synthesis of enantiomerically pure (S)-2-chlorophenylglycine derivatives represents a significant evolution in chiral technology. Early industrial routes relied on classical resolution using tartaric acid diastereomeric crystallization, as documented in patents from the 1990s. This method suffered from inherent limitations: low maximum theoretical yield (≤50%), extensive solvent consumption, and iterative recrystallization requirements to achieve pharmacopeial-grade enantiomeric excess (ee) [9].
A transformative advancement emerged with attrition-enhanced deracemization, reported in 2009. This innovative technique exploits the conglomerate-forming property of 2-chlorophenylglycine derivatives under specific conditions. The process involves continuous grinding of racemic crystals in a saturated solution where rapid base-catalyzed racemization occurs. Through sustained mechanical attrition and Ostwald ripening, the system progressively enriches a single enantiomer in near-quantitative yield and >99.9% ee. This method circumvented the yield ceiling of traditional resolutions and minimized solvent waste, aligning with green chemistry principles [9].
Table 3: Evolution of Chiral Resolution Methods
Method | Mechanism | Yield | ee | Key Limitations |
---|---|---|---|---|
Diastereomeric Salt Crystallization | Tartaric acid complexation | 40–45% | 95–98% | Low yield, high solvent use |
Enzymatic Resolution | Penicillin acylase-mediated hydrolysis | 45–48% | >99% | Enzyme cost, narrow substrate scope |
Attrition-Enhanced Deracemization | Solid-state racemization + grinding | 90–95% | >99.9% | Requires precise kinetic control |
The deracemization method proved particularly valuable for large-scale production of clopidogrel intermediates, where cost efficiency and minimal environmental impact are critical drivers [9].
(S)-(+)-2-Chlorophenylglycine methyl ester tartrate serves as the stereochemical linchpin in synthesizing clopidogrel (Plavix®), a blockbuster antiplatelet drug. The (S)-configured alpha-carbon undergoes stereospecific transformation into the final active molecule without racemization, ensuring the required pharmacological activity [2] [8].
The synthetic pathway involves two critical stages:
Industrial processes demand exceptionally high enantiomeric purity (≥99.5% ee) due to the differential pharmacology of clopidogrel enantiomers. The (R)-enantiomer lacks therapeutic activity and may contribute to undesirable metabolites. The tartrate salt intermediate enables this stringent quality control through its superior crystallinity, which facilitates purification to meet regulatory standards [4] [8].
Table 4: Industrial Synthetic Methods Using the Tartrate Intermediate
Synthetic Step | Reagents/Conditions | Yield | Purity Control |
---|---|---|---|
Enantiomeric Resolution | L-(+)-Tartaric acid in methanol/acetone | 85–92% | Melting point, [α]D, HPLC |
Nucleophilic Condensation | Tetrahydrothienopyridine, PTC, CH2Cl2/H2O | 70–75% | Reaction monitoring by TLC/HPLC |
Final Salt Formation | H2SO4 in acetone, recrystallization | 88–90% | Chiral HPLC, residual solvents |
Alternative approaches include enzymatic resolution using penicillin G acylase to hydrolyze specific N-acylated precursors, though this route faces economic challenges due to biocatalyst costs . The tartrate route remains dominant in commercial manufacturing due to its operational simplicity and robustness in maintaining stereochemical fidelity at metric-ton scales [2] [8].
Table 5: Global Suppliers of the Tartrate Intermediate
Supplier | Catalog Number | Purity | Packaging |
---|---|---|---|
AKSci | X2937 | >98% (HPLC) | Bulk quantities |
TRC Chemicals | C424270 | >98% | 1g–50g |
Ambeed | A491034 | 98% | 500g |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2